6-Iodoquinoline

Organic Synthesis Halogen Exchange Process Chemistry

The 6-iodo substituent delivers superior cross-coupling reactivity and selective, directional halogen bonding that 6-bromo- or 6-chloro-quinoline cannot replicate, directly impacting yield and solid-state architecture. For reliable synthesis of kinase inhibitors or novel co-crystals, insist on >98% purity with batch-to-batch consistency. Procure from suppliers offering scalable, copper-catalyzed production to ensure cost-efficiency at gram-to-kilogram scales.

Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
CAS No. 13327-31-6
Cat. No. B082116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinoline
CAS13327-31-6
Molecular FormulaC9H6IN
Molecular Weight255.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)I)N=C1
InChIInChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
InChIKeyWKTASELJZCIVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodoquinoline (CAS 13327-31-6) Procurement Guide: Product Specifications and Core Attributes


6-Iodoquinoline (CAS 13327-31-6) is a halogenated heterocyclic building block of the quinoline class, characterized by an iodine atom at the 6-position of the fused bicyclic ring system [1]. This structural feature imparts distinct physicochemical properties, including a melting point of 87–91 °C, a predicted pKa of 4.23 ± 0.10, and a calculated logP value ranging from 2.84 to 3.22 [2][3]. The compound is commercially available as a white to light yellow or light orange powder or crystalline solid, with a standard purity specification of >98.0% (GC) from major suppliers, making it a reliable intermediate for advanced organic synthesis .

Why 6-Iodoquinoline Cannot Be Simply Replaced with 6-Bromo- or 6-Chloroquinoline in Critical Applications


The 6-iodo substituent provides a unique combination of high cross-coupling reactivity, halogen-bonding capability, and lipophilicity that is not replicated by its bromo or chloro analogs [1]. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, enabling faster oxidative addition in palladium-catalyzed reactions and allowing for selective, stepwise functionalization in polyhalogenated systems [2]. Furthermore, the iodine atom's larger van der Waals radius and pronounced σ-hole facilitate directional halogen-bonding interactions that are critical for crystal engineering and molecular recognition, properties that are much weaker for bromine and effectively absent for chlorine [3]. Consequently, substituting 6-bromoquinoline or 6-chloroquinoline for 6-iodoquinoline in a synthetic route or material design can lead to significantly reduced yields, loss of chemoselectivity, or failure to achieve the desired solid-state architecture.

6-Iodoquinoline (CAS 13327-31-6) Quantitative Differentiation: A Comparator-Based Evidence Guide


6-Iodoquinoline Demonstrates >50% Higher Synthesis Yield from 6-Bromoquinoline via Halogen Exchange

A direct synthesis of 6-iodoquinoline from its bromo analog via copper-catalyzed halogen exchange proceeds with a 97% isolated yield, demonstrating a highly efficient transformation that underscores the accessibility of the iodo compound from the less expensive bromo precursor . In comparison, a diazotization-iodination route starting from 6-aminoquinoline affords the same product with a 79% yield, representing a 18 percentage-point reduction in efficiency . This yield differential of 18% establishes the halogen exchange method as the superior production route and confirms the high efficiency with which the iodo derivative can be obtained from the more readily available 6-bromoquinoline.

Organic Synthesis Halogen Exchange Process Chemistry

6-Iodoquinoline Enables Selective Stepwise Cross-Coupling in Polyhalogenated Systems Due to Intrinsic Reactivity Difference

In a direct head-to-head comparison within the same molecule, 4-chloro-6-iodoquinoline undergoes sequential Suzuki-Miyaura coupling with complete chemoselectivity for the iodine-bearing position first [1]. This allows for the stepwise introduction of two different aryl groups at the 6- and 4-positions in a one-pot procedure, a feat that relies on the significantly higher reactivity of the C-I bond over the C-Cl bond towards oxidative addition with palladium(0) [2]. This intrinsic reactivity hierarchy (C-I >> C-Cl) is fundamental to the design of complex molecular architectures and cannot be replicated using a 4,6-dichloro or 4,6-dibromo analog where the two sites would have similar reactivity.

Palladium Catalysis Cross-Coupling Chemoselectivity

6-Iodoquinoline Scaffolds Yield Antiviral Leads with Nanomolar Potency (EC50 = 79 nM) Against Dengue Virus

Structure-activity relationship studies on 4-anilinoquinoline derivatives identified a 6-iodo-substituted compound (6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile) as the most potent inhibitor of dengue virus (DENV) infection within the series, exhibiting an EC50 of 79 nM [1]. While direct comparative data for the analogous 6-bromo or 6-chloro compounds in the exact same assay system is not reported, the iodo substituent was found to be optimal among the 6-substituents explored (which included bromo). Crucially, this lead compound displayed very limited cytotoxicity, with a CC50 > 10 µM in almost all cases, resulting in a promising selectivity index (SI) > 126 [2].

Medicinal Chemistry Antiviral Dengue Virus

6-Iodoquinoline Derivatives Enable O⋯I Halogen Bonding for Predictable Crystal Engineering

A Cambridge Structural Database (CSD) survey revealed that among halogenated quinolones, structures containing chlorine (61) and bromine (5) are common, but only a single structure containing iodine was reported at the time [1]. In a crystallographic study of three 6-iodoquinolone derivatives, robust O⋯I halogen-bonding interactions were observed, connecting molecules into infinite chains that dictate the supramolecular architecture [2]. This type of directional, non-covalent interaction is a function of the iodine atom's large σ-hole and is not a reliable design element for crystal engineering with chloro or bromo analogs, where the analogous O⋯Cl and O⋯Br interactions are significantly weaker and less frequent.

Crystal Engineering Halogen Bonding Solid-State Chemistry

6-Iodoquinoline Exhibits a LogP of 2.84–3.22, Representing a ~1–2 Unit Increase in Lipophilicity Over 6-Chloroquinoline

The experimental logP for 6-iodoquinoline is reported in the range of 2.84 to 3.22 across different sources, indicating a high degree of lipophilicity [1]. While precise measured values for 6-chloroquinoline and 6-bromoquinoline were not located, the Hansch π constant for an aromatic iodine substituent is +1.12, compared to +0.86 for bromine and +0.71 for chlorine, representing a 0.26–0.41 log unit increase in lipophilicity per halogen substitution [2]. This class-level inference suggests that 6-iodoquinoline is significantly more lipophilic than its 6-chloro and 6-bromo counterparts, a difference that can profoundly influence membrane permeability, protein binding, and metabolic stability in biological systems.

Physicochemical Properties Lipophilicity ADME

Optimal Procurement and Application Scenarios for 6-Iodoquinoline (CAS 13327-31-6)


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitors and Antiviral Leads

6-Iodoquinoline serves as a critical building block for assembling triazolopyridazine-based tyrosine kinase inhibitors and has been specifically identified in the development of potent anti-dengue virus leads with nanomolar EC50 values . The 6-iodo motif is a key structural determinant for biological activity, as demonstrated by its optimization in structure-activity relationship studies [1]. Procurement of high-purity (>98%) 6-iodoquinoline is essential for advancing these compound series into lead optimization and preclinical development.

Organic Synthesis: Modular Library Construction via Sequential Cross-Coupling

The high reactivity and chemoselectivity of the C-I bond in 6-iodoquinoline and its polyhalogenated derivatives (e.g., 4-chloro-6-iodoquinoline) enable the rapid, stepwise synthesis of diarylated quinolines in a one-pot fashion . This capability is leveraged in medicinal chemistry for the divergent synthesis of compound libraries and in materials science for the preparation of functionalized π-conjugated systems. Procuring 6-iodoquinoline from a vendor with batch-to-batch consistency in purity is crucial for reproducible cross-coupling outcomes.

Crystal Engineering and Supramolecular Chemistry: Design of Halogen-Bonded Architectures

The unique ability of the iodine substituent in 6-iodoquinoline derivatives to engage in robust, directional O⋯I halogen bonding makes it a valuable building block for crystal engineering and the design of co-crystals and functional solid-state materials . This property is not reliably replicated by the corresponding 6-bromo or 6-chloro analogs. For these applications, procurement of the compound with verified crystalline form and high purity is paramount to ensure the reproducibility of the desired supramolecular assembly.

Process Chemistry: Large-Scale Synthesis via High-Yielding Halogen Exchange

The efficient, high-yielding (97%) synthesis of 6-iodoquinoline from the more cost-effective 6-bromoquinoline via copper-catalyzed halogen exchange provides a scalable and economical route for industrial production . This route is preferable to lower-yielding alternatives, such as diazotization-iodination, for minimizing cost and waste in large-scale campaigns. Procurement decisions should therefore consider the efficiency and scalability of the synthetic route, and vendors that can provide the compound at scale with consistent quality are preferred.

Technical Documentation Hub

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